Cas no 3166-88-9 (Benzeneethanamine,4-ethyl-, hydrochloride (1:1))

Benzeneethanamine,4-ethyl-, hydrochloride (1:1) is a chemical compound with the molecular formula C₁₀H₁₅N·HCl. It is an organic amine salt, characterized by the presence of an ethyl-substituted benzene ring attached to an ethanamine backbone, protonated as a hydrochloride salt. This structure enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical and chemical research. The hydrochloride form ensures improved handling and storage properties compared to the free base. Its defined stoichiometry (1:1) allows for precise formulation in reactions, particularly in the development of intermediates for bioactive molecules. The compound is typically utilized in controlled laboratory settings under appropriate safety protocols.
Benzeneethanamine,4-ethyl-, hydrochloride (1:1) structure
3166-88-9 structure
Product Name:Benzeneethanamine,4-ethyl-, hydrochloride (1:1)
CAS No:3166-88-9
MF:C10H16ClN
MW:185.693741798401
CID:306992
PubChem ID:21315529
Update Time:2025-06-07

Benzeneethanamine,4-ethyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,4-ethyl-, hydrochloride (1:1)
    • 2-(4-ethylphenyl)ethanamine,hydrochloride
    • 4-ETHYLPHENETHYLAMINE HCL
    • 2-(4-ethylphenyl)-ethylamine hydrochloride
    • 4-Aethyl-phenaethylamin, Hydrochlorid
    • 4-ethylphenethylamine hydrochloride
    • 4-ethyl-phenethylamine, hydrochloride
    • KB-191341
    • NSC93690
    • PXTYDGYTBPGPIY-UHFFFAOYSA-N
    • 2-(4-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
    • SCHEMBL11513889
    • 3166-88-9
    • DTXSID20612260
    • AKOS015995449
    • 4-Ethylbenzeneethanamine hydrochloride
    • 2-(4-ethylphenyl)ethanamine;hydrochloride
    • NSC-93690
    • Inchi: 1S/C10H15N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H
    • InChI Key: PXTYDGYTBPGPIY-UHFFFAOYSA-N
    • SMILES: Cl.NCCC1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 185.09700
  • Monoisotopic Mass: 185.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 93
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Melting Point: 208-209 ºC
  • PSA: 26.02000
  • LogP: 3.25250

Benzeneethanamine,4-ethyl-, hydrochloride (1:1) Pricemore >>

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